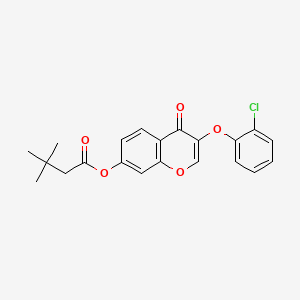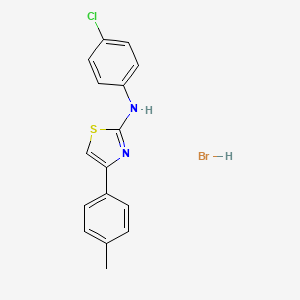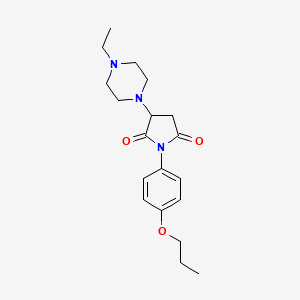
3-(2-chlorophenoxy)-4-oxo-4H-chromen-7-yl 3,3-dimethylbutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-chlorophenoxy)-4-oxo-4H-chromen-7-yl 3,3-dimethylbutanoate, also known as coumestrol butyrate, is a synthetic compound that belongs to the class of flavonoids. It has been extensively studied for its potential applications in scientific research due to its unique chemical structure and properties.
Wirkmechanismus
The mechanism of action of 3-(2-chlorophenoxy)-4-oxo-4H-chromen-7-yl 3,3-dimethylbutanoate involves the inhibition of reactive oxygen species (ROS) and the modulation of various signaling pathways. It has been shown to activate the Nrf2/ARE pathway, which plays a crucial role in the regulation of antioxidant and detoxification enzymes.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and protect against oxidative stress. Additionally, it has been found to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and DNA repair.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-(2-chlorophenoxy)-4-oxo-4H-chromen-7-yl 3,3-dimethylbutanoate in lab experiments is its ability to exhibit multiple biological effects. It can be used to study the mechanisms of cancer cell growth, inflammation, and oxidative stress. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to use in certain experimental setups.
Zukünftige Richtungen
There are several future directions for research involving 3-(2-chlorophenoxy)-4-oxo-4H-chromen-7-yl 3,3-dimethylbutanoate. One potential area of research is its use in the development of new anti-cancer drugs. Another area of research is its potential use in the treatment of inflammatory diseases such as arthritis. Additionally, further studies are needed to understand the exact mechanisms of action of this compound and its potential applications in other areas of medicine.
Synthesemethoden
The synthesis of 3-(2-chlorophenoxy)-4-oxo-4H-chromen-7-yl 3,3-dimethylbutanoate involves the reaction of this compound with butyric anhydride in the presence of a catalyst such as pyridine. The resulting product is purified through column chromatography to obtain a pure compound.
Wissenschaftliche Forschungsanwendungen
3-(2-chlorophenoxy)-4-oxo-4H-chromen-7-yl 3,3-dimethylbutanoate has been used in various scientific studies due to its potential applications in the fields of biochemistry, pharmacology, and medicine. It has been found to exhibit antioxidant, anti-inflammatory, and anti-cancer properties, making it a promising candidate for further research.
Eigenschaften
IUPAC Name |
[3-(2-chlorophenoxy)-4-oxochromen-7-yl] 3,3-dimethylbutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClO5/c1-21(2,3)11-19(23)26-13-8-9-14-17(10-13)25-12-18(20(14)24)27-16-7-5-4-6-15(16)22/h4-10,12H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVJQRHITOFFOBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{1-[1-(3-pyridinylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}-1,3-benzodioxole-5-carboxamide](/img/structure/B5017860.png)
![1-[3-(3-fluoro-4-methoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-4-yl]-N-methyl-N-(3-pyridinylmethyl)methanamine](/img/structure/B5017865.png)
![3-[(4-methylphenyl)sulfonyl]-2-phenyl-1,3-thiazolidine](/img/structure/B5017867.png)
![3-(1-methyl-1H-imidazol-4-yl)-5-[3-(1H-pyrazol-4-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B5017875.png)
![N-(4-chlorophenyl)-N'-[2-(4-methyl-1-piperazinyl)ethyl]urea](/img/structure/B5017885.png)
![{4-[(isopropylamino)sulfonyl]-2-methylphenoxy}acetic acid](/img/structure/B5017891.png)
![5-[4-(allyloxy)-3-ethoxybenzylidene]-3-benzyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5017897.png)

![N-benzyl-3-chloro-N-ethyl-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5017905.png)
![3-methyl-6-phenyl-N-(tetrahydro-2-furanylmethyl)isoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B5017911.png)

![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(4-fluorophenyl)-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5017925.png)
![3-[(1-acetyl-4-piperidinyl)oxy]-4-methoxy-N-(4-methylbenzyl)benzamide](/img/structure/B5017927.png)
